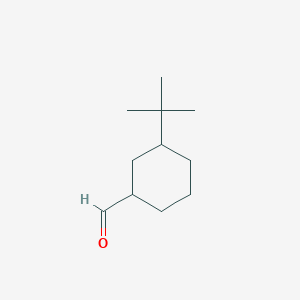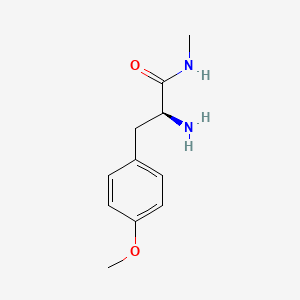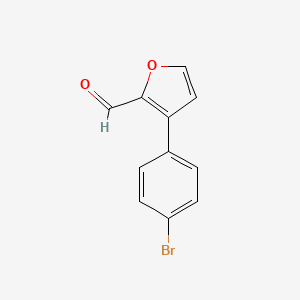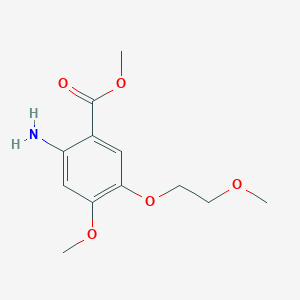
(R)-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound contains a benzyl group, a carbobenzyloxyamino group, and a methoxypropionamide moiety, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (R)-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate typically involves the protection of amines using carbamate protecting groups such as the benzyl carbamate (Cbz) group. The reaction conditions often include the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride. These intermediates react with Grignard reagents to produce the corresponding amides with high yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(R)-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides, Grignard reagents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Applications De Recherche Scientifique
(R)-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential role in modulating biological pathways and as a precursor for bioactive compounds.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (R)-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate involves its interaction with specific molecular targets and pathways. For example, it may act as an allosteric modulator of certain enzymes or receptors, influencing their activity and downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1): A hybrid anticonvulsant with broad-spectrum activity.
N-Benzyl-2-phenylethylamine derivatives: Compounds with psychoactive properties and potential therapeutic applications.
Uniqueness
(R)-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C19H22N2O4 |
|---|---|
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
benzyl N-[1-(benzylamino)-3-methoxy-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C19H22N2O4/c1-24-14-17(18(22)20-12-15-8-4-2-5-9-15)21-19(23)25-13-16-10-6-3-7-11-16/h2-11,17H,12-14H2,1H3,(H,20,22)(H,21,23) |
Clé InChI |
BLCQPSZZLKONNI-UHFFFAOYSA-N |
SMILES canonique |
COCC(C(=O)NCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3S)-3-[(tert-Butoxycarbonyl)amino]-4-ethoxy-4-oxobutanoate](/img/structure/B8425394.png)







![2-[(2-Chloro-4-nitrophenoxy)methyl]benzonitrile](/img/structure/B8425472.png)
